molecular formula C14H11ClO B1611083 3-Chloro-2'-methylbenzophenone CAS No. 5621-69-2

3-Chloro-2'-methylbenzophenone

Cat. No. B1611083
CAS RN: 5621-69-2
M. Wt: 230.69 g/mol
InChI Key: JSTTZOQOYJTDGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-2’-methylbenzophenone involves two stages . In the first stage, o-tolyl magnesium chloride reacts with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes . In the second stage, m-Chlorobenzoyl chloride reacts with ( (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for 30 minutes .

Scientific Research Applications

Synthesis of Organic Compounds

3-Chloro-2’-methylbenzophenone: is used as a starting material in the synthesis of various organic compounds. Its structure allows for reactions such as Friedel-Crafts acylation, which can lead to a wide range of products including other substituted benzophenones and benzopinacols .

Photoreduction Studies

This compound is also valuable in photoreduction studies. Researchers have used it to understand the quantum efficiency of photoreduction processes, which is crucial in fields like photochemistry and photophysics .

Material Science

In material science, 3-Chloro-2’-methylbenzophenone can be used to modify the properties of polymers. For instance, it can be incorporated into polymers to study their phosphorescence at room temperature, which is significant for developing new materials with specific light-emitting properties .

Analytical Chemistry

3-Chloro-2’-methylbenzophenone: is used in analytical chemistry for calibration and validation of analytical instruments like NMR, HPLC, LC-MS, and UPLC. It helps in ensuring the accuracy and precision of these instruments .

Educational Purposes

This compound is also used in educational settings, particularly in university laboratories, to teach students about organic synthesis techniques, photoreduction, and the characterization of organic compounds .

properties

IUPAC Name

(3-chlorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTTZOQOYJTDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552183
Record name (3-Chlorophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5621-69-2
Record name (3-Chlorophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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